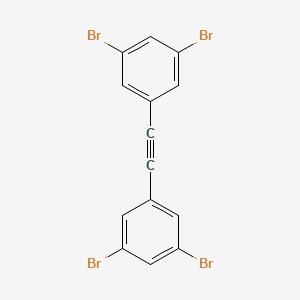

1,2-Bis(3,5-dibromophenyl)ethyne

CAS No.: 448895-60-1

Cat. No.: VC8349455

Molecular Formula: C14H6Br4

Molecular Weight: 493.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 448895-60-1 |

|---|---|

| Molecular Formula | C14H6Br4 |

| Molecular Weight | 493.8 g/mol |

| IUPAC Name | 1,3-dibromo-5-[2-(3,5-dibromophenyl)ethynyl]benzene |

| Standard InChI | InChI=1S/C14H6Br4/c15-11-3-9(4-12(16)7-11)1-2-10-5-13(17)8-14(18)6-10/h3-8H |

| Standard InChI Key | REWWCNJVJQNSLU-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C=C1Br)Br)C#CC2=CC(=CC(=C2)Br)Br |

| Canonical SMILES | C1=C(C=C(C=C1Br)Br)C#CC2=CC(=CC(=C2)Br)Br |

Introduction

1,2-Bis(3,5-dibromophenyl)ethyne is an organic compound with the molecular formula C14H6Br4. It consists of two 3,5-dibromophenyl groups connected by an ethyne (acetylene) linkage. This compound is notable for its applications in various fields of scientific research, including organic synthesis, materials science, medicinal chemistry, and environmental science.

Synthesis Methods

1,2-Bis(3,5-dibromophenyl)ethyne can be synthesized through the coupling of 3,5-dibromophenylacetylene using palladium catalysts like palladium(II) acetate in the presence of bases such as triethylamine. The reaction is typically carried out under an inert atmosphere in solvents like tetrahydrofuran.

Industrial Production

Industrial production involves scaling up these synthetic routes with precise control over temperature, pressure, and reaction time. Continuous flow reactors and advanced purification techniques like column chromatography are used to ensure high-purity production.

Chemical Reactions

1,2-Bis(3,5-dibromophenyl)ethyne undergoes various chemical reactions:

-

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

-

Coupling Reactions: The ethyne linkage allows for coupling reactions with other alkynes or aryl halides, facilitated by palladium or copper catalysts.

-

Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form corresponding alkanes.

Common Reagents and Conditions

-

Palladium Catalysts: Used in coupling reactions.

-

Nucleophiles: Such as amines or thiols for substitution reactions.

-

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

-

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Applications in Scientific Research

1,2-Bis(3,5-dibromophenyl)ethyne has diverse applications:

-

Organic Synthesis: Used as a building block for synthesizing complex organic molecules.

-

Materials Science: Employed in the development of conjugated polymers and organic semiconductors.

-

Medicinal Chemistry: Investigated for its potential use in drug development and as a pharmacophore in designing new therapeutic agents.

-

Environmental Science: Studied for its role in the degradation of organic pollutants.

Biological Activity

Recent studies have highlighted the compound's potential biological activities, including anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.6 | Induction of apoptosis |

| HeLa (Cervical) | 4.2 | Cell cycle arrest at G2/M phase |

| A549 (Lung) | 6.8 | Inhibition of PI3K/Akt pathway |

Comparison with Similar Compounds

1,2-Bis(3,5-dibromophenyl)ethyne is distinct from its analogs due to the presence of bromine atoms, which impart unique reactivity and physical properties. Similar compounds include:

-

1,2-Bis(3,5-dichlorophenyl)ethyne: Contains chlorine atoms instead of bromine.

-

1,2-Bis(3,5-difluorophenyl)ethyne: Contains fluorine atoms instead of bromine.

-

1,2-Bis(3,5-diiodophenyl)ethyne: Contains iodine atoms instead of bromine.

These differences in halogen atoms significantly affect the compound's electronic properties and reactivity, making 1,2-Bis(3,5-dibromophenyl)ethyne particularly useful in materials science and organic synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume